
3,4-dichloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-dichloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” is a derivative of thiazole . Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . It has been an important heterocycle in the world of chemistry for many decades . The thiazole ring is a key component of various drugs and biologically active agents .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves various chemical reactions. The thiazole ring is highly reactive due to the presence of an acidic proton at C-2 . This allows the thiazole ring to be a significant synthon for the production of a wide range of new chemical compounds .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of sulfur and nitrogen atoms in the five-membered ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Thiazole undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to 3,4-dichloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives has been studied, demonstrating a methodological approach to explore the behavior of these compounds toward various nucleophiles, including their antimicrobial activities (Naganagowda & Petsom, 2011).
Cytotoxic Activity
Research has focused on synthesizing and evaluating the cytotoxic activities of certain benzamide derivatives and their copper(II) complexes against a variety of cancer cell lines. The findings highlight the potential therapeutic applications of these compounds, showing significant cytotoxicity against certain cancer cells (Adhami et al., 2014).
Synthesis Techniques
Studies have also delved into the synthesis of various heterocyclic compounds, such as thiadiazoles, by exploring the oxidative dimerization of thioamides, showcasing the versatility of these compounds in chemical synthesis (Takikawa et al., 1985).
Inhibitor of Vascular Endothelial Growth Factor Receptor-2
Another area of application is the discovery and evaluation of specific benzamides as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis and metastasis, indicating a promising approach for cancer treatment (Borzilleri et al., 2006).
Molecular Docking and Screening
Further research includes molecular docking and in vitro screening of newly synthesized compounds for antimicrobial and antioxidant activities, demonstrating the potential of these compounds in the development of new therapeutic agents (Flefel et al., 2018).
Mechanism of Action
The mechanism of action of thiazole derivatives is largely dependent on their molecular structure. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems . For instance, a novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, selectively protects against oxidative stress-induced cell death by activating the Nrf2-ARE pathway .
Future Directions
The future directions in the research of thiazole derivatives, including “3,4-dichloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide”, involve the design and development of new compounds with diverse therapeutic potentials . Researchers are continuously working on modifying the thiazole ring at various locations to produce a variety of new compounds with a diverse spectrum of therapeutic potentials .
Properties
IUPAC Name |
3,4-dichloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3OS/c15-11-2-1-9(7-12(11)16)13(20)18-10-3-5-19(8-10)14-17-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFCMVMBSMLYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

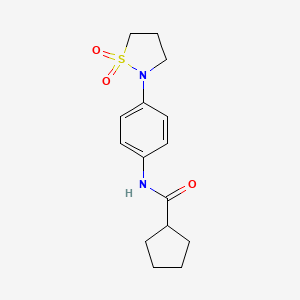
![7-chloro-N-(3,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849012.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2849014.png)
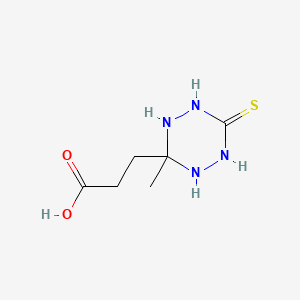
![N-[(3-Methylsulfonylphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2849016.png)
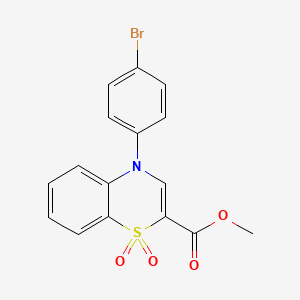
![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2849022.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2849023.png)
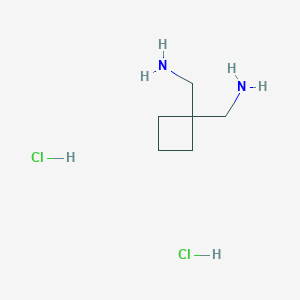
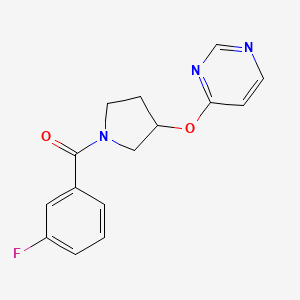
![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2849026.png)
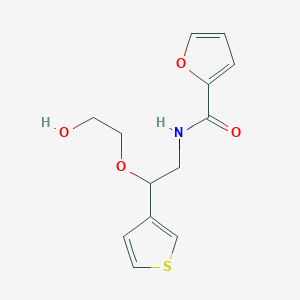
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)
